Cycloguanil pamoate

DHFR inhibition antifolate mechanism CYP2C19 pharmacogenetics

Researchers studying antifolate antimalarials face a key problem: proguanil requires CYP2C19 bioactivation, causing variable drug levels-poor metabolizers produce no active cycloguanil. Cycloguanil pamoate (CAS 609-78-9) solves this by delivering the active DHFR inhibitor directly. • Direct-acting DHFR inhibitor; no host metabolic activation needed • Repository formulation: single 350 mg IM injection protects 8-9 months • Discriminating probe for antifolate resistance studies-distinct mutation profile vs. pyrimethamine

Molecular Formula C45H44Cl2N10O6
Molecular Weight 891.8 g/mol
CAS No. 609-78-9
Cat. No. B1215030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloguanil pamoate
CAS609-78-9
Synonymscycloguanil embonate
cycloguanil pamoate
Molecular FormulaC45H44Cl2N10O6
Molecular Weight891.8 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16)
InChIKeyLUNRMKZYOGNOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloguanil Pamoate for Antimalarial Research: DHFR Inhibitor with Repository Formulation Profile


Cycloguanil pamoate (CAS 609-78-9, CI-501, Camolar®) is the sparingly soluble pamoate (embonate) salt of cycloguanil, a potent dihydrofolate reductase (DHFR) inhibitor [1]. Cycloguanil itself is the active metabolite of the antimalarial prodrug proguanil, formed in vivo via CYP2C19-mediated oxidative cyclization [2]. The pamoate salt formulation was specifically developed as an intramuscular repository (depot) preparation to overcome the rapid urinary excretion of cycloguanil hydrochloride, providing sustained antimalarial protection following a single injection [3]. As a member of the dihydrotriazine class of antifolate antimalarials, cycloguanil pamoate shares its DHFR inhibitory mechanism with pyrimethamine and other triazine-based inhibitors, but exhibits distinct resistance mutation profiles and formulation-specific pharmacokinetic properties [4].

Why Cycloguanil Pamoate Cannot Be Simply Substituted with Proguanil, Pyrimethamine, or Other DHFR Inhibitors


Cycloguanil pamoate exhibits three interconnected axes of differentiation that preclude simple substitution. First, it is the direct active moiety, whereas proguanil requires CYP2C19-mediated bioactivation—a process subject to substantial interindividual genetic variability, with poor metabolizers failing to produce detectable cycloguanil levels entirely [1]. Second, its pamoate salt formulation provides a repository pharmacokinetic profile fundamentally distinct from orally administered alternatives; a single 350 mg intramuscular injection maintains protection for 8–9 months [2], whereas proguanil requires daily oral dosing. Third, resistance mutations differentially affect cycloguanil and pyrimethamine, with the A16V+S108T double mutation specifically conferring resistance to cycloguanil but not to pyrimethamine [3]. These differences in activation pathway, formulation-driven pharmacokinetics, and resistance mutation susceptibility make direct intercompound substitution scientifically unsound in both research and historical clinical contexts.

Cycloguanil Pamoate: Quantified Comparator Evidence for Scientific Selection


Direct DHFR Inhibition vs. Proguanil: Target Engagement and Genetic Bypass

Cycloguanil directly inhibits Plasmodium falciparum dihydrofolate reductase (PfDHFR) with a median ex vivo IC₅₀ of 1,200 nM against Ugandan clinical isolates, whereas proguanil itself does not directly inhibit PfDHFR and has a median IC₅₀ of 13,000 nM [1]. Furthermore, proguanil's activation to cycloguanil is entirely dependent on CYP2C19 activity; in poor metabolizers, cycloguanil cannot be detected in whole blood at any time point after proguanil administration despite an analytical sensitivity of 1 ng/mL [2]. Complementation assays confirm that cycloguanil acts specifically on PfDHFR with no other significant target, while proguanil's target is separate from DHFR [3].

DHFR inhibition antifolate mechanism CYP2C19 pharmacogenetics proguanil metabolism

Resistance Mutation Rate Comparison: Cycloguanil vs. Pyrimethamine

In an in vitro selection study comparing mutation rates in the dhfr gene of P. falciparum, pyrimethamine exhibited a higher mutation rate compared to cycloguanil, leading to enhanced genomic polymorphism and predisposing parasite populations to faster selection of resistance to other antimalarial drugs [1]. Cross-resistance between cycloguanil and pyrimethamine is not absolute, and specific point mutations affect the two drugs differentially [2]. The slower acquisition of resistance mutations with cycloguanil exposure suggests a distinct evolutionary pressure profile compared to pyrimethamine.

drug resistance mutation rate DHFR polymorphism P. falciparum evolution

Repository Formulation Duration of Protection: Cycloguanil Pamoate vs. DADDS and Combination

In a field trial comparing three repository antimalarial regimens in New Guinea, cycloguanil pamoate (CI-501) provided 60-90 days of complete protection against P. vivax infections when administered as a single deep intragluteal injection. Against P. falciparum, the prevalence of infections at 90 days post-treatment was 60-70% of pre-therapy levels in the cycloguanil pamoate monotherapy group, whereas the combination CI-564 (cycloguanil pamoate + DADDS) reduced prevalence to approximately 15% of pre-therapy levels [1]. In separate human volunteer studies, a single 350 mg intramuscular injection of cycloguanil pamoate provided average minimum protection against both P. vivax and P. falciparum of approximately 32-36 weeks (8-9 months) [2]. This compares to proguanil's requirement for daily oral administration.

repository antimalarial depot formulation chemoprophylaxis long-acting injectable

DHFR Inhibitor Susceptibility Profiling: Cycloguanil in the Context of Novel Inhibitor P218

In ex vivo susceptibility testing of 559 Ugandan P. falciparum isolates (2016-2020), median IC₅₀ values were: pyrimethamine 42,100 nM, cycloguanil 1,200 nM, proguanil 13,000 nM, and P218 (a novel PfDHFR inhibitor) 0.6 nM [1]. Increasing numbers of dhfr mutations (51I, 59R, 108N, 164L) were associated with decreasing susceptibility to pyrimethamine, cycloguanil, and P218, but not to proguanil. Importantly, differences in P218 susceptibilities between haplotypes were modest, with the quadruple mutant retaining a median IC₅₀ of 1.4-5.7 nM—a level expected to maintain excellent efficacy—whereas cycloguanil susceptibility is more profoundly affected by accumulating mutations [2].

PfDHFR inhibitor susceptibility drug resistance haplotypes IC₅₀ comparison antifolate resistance

Species-Specific DHFR Inhibition and Resistance Mutation Profile

The A16V+S108T double mutation in PfDHFR specifically confers resistance to cycloguanil while retaining sensitivity to pyrimethamine [1]. Crystal structure analyses reveal that in the A16V+S108T mutant, cycloguanil has substantial steric conflicts with both mutated residues, whereas pyrimethamine shows only mild conflict with S108T alone [2]. In contrast, mutations at residues 51, 59, 108 (S108N), or 164 confer cross-resistance to both pyrimethamine and cycloguanil. This differential resistance profile indicates that cycloguanil and pyrimethamine occupy overlapping but non-identical binding modes within the PfDHFR active site, with cycloguanil's 2,2′-dimethyl substituents participating in unique van der Waals interactions with Ala16 [3].

PfDHFR specificity A16V mutation S108T mutation cross-resistance

Transport Protein Substrate Profile: Cycloguanil vs. Proguanil

Both proguanil and its metabolite cycloguanil were identified as substrates of human organic cation transporters OCT1 and OCT2, as well as the efflux transporters MATE1 and MATE2-K [1]. Proguanil exhibited OCT1 and OCT2 transport affinities of 8.1 µM and 9.0 µM, respectively. Importantly, both compounds share substrate overlap with metformin, suggesting potential for drug-drug interactions during concurrent treatment [2]. This shared transporter substrate profile indicates that cycloguanil, once formed from proguanil or administered directly, may participate in similar disposition and excretion pathways involving these renal and hepatic transporters.

OCT1 OCT2 MATE1 MATE2-K drug-drug interactions

Cycloguanil Pamoate: Validated Research Application Scenarios Based on Comparative Evidence


Malaria Chemoprophylaxis Model Development and Long-Acting Formulation Benchmarking

For researchers developing or evaluating long-acting injectable antimalarial formulations, cycloguanil pamoate serves as a well-documented historical reference compound with established repository performance metrics. Its 8-9 month protection duration following a single 350 mg intramuscular injection provides a validated benchmark against which novel sustained-release formulations can be compared [1]. The compound's particle size-dependent release kinetics—where smaller crystals produce faster excretion than larger crystals—offers a tunable parameter for formulation studies [2].

Antifolate Resistance Evolution Studies and Mutation Rate Comparison

Cycloguanil pamoate provides a unique tool for researchers investigating the evolutionary dynamics of antifolate resistance. The compound's lower mutation rate compared to pyrimethamine [3] makes it valuable for comparative studies examining how different DHFR inhibitors exert distinct selection pressures on parasite populations. Additionally, the A16V+S108T double mutation that specifically confers cycloguanil resistance without affecting pyrimethamine susceptibility [4] enables the compound to serve as a discriminating probe in resistance mechanism studies.

DHFR Inhibitor Potency Calibration in Ex Vivo Susceptibility Testing

For researchers conducting ex vivo susceptibility testing of P. falciparum field isolates, cycloguanil provides a valuable intermediate-potency reference compound that bridges historical antifolates and next-generation DHFR inhibitors. Its median IC₅₀ of 1,200 nM against Ugandan isolates positions it between pyrimethamine (42,100 nM) and the novel inhibitor P218 (0.6 nM) [5], enabling calibration of resistance impact across the full potency spectrum of DHFR inhibitors. This makes cycloguanil particularly useful as a quality control reference in susceptibility assays evaluating novel antifolate candidates.

CYP2C19-Independent DHFR Inhibition Studies

For researchers studying DHFR inhibition mechanisms without the confounding variable of host metabolic activation, cycloguanil pamoate provides direct target engagement. Unlike proguanil, which requires CYP2C19-mediated bioactivation and shows zero detectable cycloguanil production in poor metabolizers [6], cycloguanil pamoate delivers the active moiety directly. This eliminates the pharmacokinetic variability introduced by host genetics, making cycloguanil pamoate a cleaner experimental tool for in vitro and in vivo studies focused specifically on DHFR inhibition pharmacology and resistance mechanisms.

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